12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid 12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid Gibberellin A17 is a C20-gibberellin and a tricarboxylic acid. It is a conjugate acid of a gibberellin A17(2-).
gibberellin A17 is a natural product found in Vicia faba, Prunus cerasus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 18411-79-5
VCID: VC21026966
InChI: InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,17-,18+,19+,20-/m1/s1
SMILES: CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C20H26O7
Molecular Weight: 378.4 g/mol

12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid

CAS No.: 18411-79-5

Cat. No.: VC21026966

Molecular Formula: C20H26O7

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid - 18411-79-5

Specification

Description Gibberellin A17 is a C20-gibberellin and a tricarboxylic acid. It is a conjugate acid of a gibberellin A17(2-).
gibberellin A17 is a natural product found in Vicia faba, Prunus cerasus, and other organisms with data available.
CAS No. 18411-79-5
Molecular Formula C20H26O7
Molecular Weight 378.4 g/mol
IUPAC Name (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Standard InChI InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,17-,18+,19+,20-/m1/s1
Standard InChI Key AUKMHZZVLPQAOX-CDNFTCFOSA-N
Isomeric SMILES C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O
SMILES CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O
Melting Point 140 - 150 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator